2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid
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Overview
Description
2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is an organic compound known for its distinctive molecular structure, encompassing a thiophene ring, a benzoic acid moiety, and an ethoxycarbonyl group. This compound stands out in various research fields, including medicinal chemistry and materials science, due to its multifunctional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid involves multiple steps. Initially, the ethoxycarbonyl group is introduced onto the thiophene ring through an esterification process. This step is followed by the formation of the dioxopyrrolidin moiety via a cyclization reaction. Finally, the benzoic acid moiety is appended using a sulfoxidation reaction.
Industrial Production Methods: Industrial production of this compound typically leverages high-efficiency catalysis and optimized reaction conditions to ensure maximum yield. Multi-step continuous flow synthesis is preferred in large-scale operations to enhance the production rate while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxidative cleavage can be employed to break down the ethoxycarbonyl group, leading to simpler derivatives.
Reduction: Reduction reactions typically target the dioxopyrrolidin ring to yield less oxidized forms.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving halogenation or nitration with reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: Reactions typically yield derivatives like benzoic acid esters, substituted thiophenes, and pyrrolidinone derivatives, depending on the reactants and conditions used.
Scientific Research Applications
2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid finds diverse applications:
In Chemistry: It serves as a building block for complex organic synthesis and the development of advanced materials.
In Biology: Research indicates its potential in creating bioactive molecules that can interact with various biological targets, particularly enzymes and receptors.
In Medicine: The compound shows promise in drug development, particularly for anti-inflammatory and anticancer therapies due to its ability to modulate key signaling pathways.
In Industry: It is used in the manufacture of specialty chemicals and materials, benefiting from its structural versatility and reactivity.
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets, primarily through its thiophene and pyrrolidinone moieties. These interactions involve the modulation of enzymatic activity and signaling pathways, particularly those related to oxidative stress and inflammation. The benzoic acid moiety enhances its solubility and bioavailability, facilitating its uptake and distribution in biological systems.
Comparison with Similar Compounds
Compared to other compounds like 2-(4-methylthiophen-2-yl)benzoic acid and 3-(ethoxycarbonyl)-2,5-dimethylthiophene, 2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is unique due to the combined presence of the thiophene ring, the dioxopyrrolidin structure, and the benzoic acid moiety. This combination imparts a higher degree of reactivity and versatility, making it more suitable for a wider range of applications.
Similar Compounds
2-(4-methylthiophen-2-yl)benzoic acid
3-(ethoxycarbonyl)-2,5-dimethylthiophene
1-(benzo[d]thiazol-2-yl)-3-(ethoxycarbonyl)-2,5-dimethylpyrrole
Properties
IUPAC Name |
2-[1-(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S2/c1-4-27-20(26)16-10(2)11(3)28-18(16)21-15(22)9-14(17(21)23)29-13-8-6-5-7-12(13)19(24)25/h5-8,14H,4,9H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRRWKJKTCQMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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